molecular formula C16H17ClNO6P B1140769 p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate CAS No. 594854-55-4

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate

Cat. No.: B1140769
CAS No.: 594854-55-4
M. Wt: 385.73 g/mol
InChI Key: RHSICLBXTJYWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate (CAS 594854-55-4) is a chemical compound classified as an aromatic and a phosphorylating or phosphitylating agent . With a molecular formula of C16H17ClNO6P and a molecular weight of 385.74 g/mol, this compound is scientifically recognized as a membrane-impermeant analogue of Glibenclamide . This key characteristic makes it a valuable tool in pharmacological research, particularly for studies aiming to understand the mechanisms and effects of sulfonylurea compounds in extracellular or specific membrane-bound contexts, where cell-penetrating properties are undesirable. As a specialized research chemical, it is intended for laboratory investigations and is strictly for non-human research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

594854-55-4

Molecular Formula

C16H17ClNO6P

Molecular Weight

385.73 g/mol

IUPAC Name

[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C16H17ClNO6P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24-25(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22)

InChI Key

RHSICLBXTJYWMY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-]

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OP(=O)(O)O

Synonyms

5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide; 

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Aminolysis

This method involves converting 5-chloro-2-methoxybenzoic acid to its reactive acid chloride intermediate. Treatment with thionyl chloride in benzene under reflux yields 5-chloro-2-methoxybenzoyl chloride , which is subsequently reacted with 2-(4-phosphonatophenyl)ethylamine. For example, adding 5-chloro-2-methoxybenzoyl chloride (15 g) to a benzene solution of phenethylamine (18 g) produces N-phenethyl-5-chloro-2-methoxybenzamide at 90% yield.

Table 1: Acid Chloride-Mediated Aminolysis Conditions

ComponentQuantitySolventTemperatureTimeYield
5-Chloro-2-methoxybenzoyl chloride15 gBenzeneRoom temp3 h90%
Phenethylamine18 gBenzeneRoom temp3 h90%

Coupling Agent-Assisted Synthesis

Alternative approaches use coupling agents like DCC and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group. In a typical procedure, 5-chloro-2-methoxybenzoic acid is dissolved in THF with DCC and HOBt, followed by addition of 2-(4-phosphonatophenyl)ethylamine at -50°C. This method achieves yields between 45% and 93%, depending on stoichiometry and solvent purity.

Phosphonate Group Introduction

Phosphorylation Reaction Mechanisms

The phosphonate group is introduced either before or after amide bond formation. Pre-functionalization of the ethylamine component involves reacting 4-vinylbenzene with phosphorus trichloride under anhydrous conditions, followed by hydrolysis to yield 2-(4-phosphonatophenyl)ethylamine. Post-functionalization strategies, though less common, may use Michaelis-Arbuzov reactions to attach phosphonate groups to the benzene ring after amidation.

Optimization of Phosphonate Attachment

Critical parameters include moisture control (to prevent hydrolysis), temperature modulation (0–5°C for exothermic reactions), and catalytic additives like trimethylamine. For example, phosphorylation of N-phenethyl-5-chloro-2-methoxybenzamide with phosphonic dichloride in DCM at 0°C achieves 75–85% conversion.

Reaction Conditions and Yield Optimization

Temperature and Time Parameters

Low temperatures (-50°C to 0°C) are preferred for amide coupling to minimize side reactions, while phosphorylation requires moderate heating (40–60°C) to ensure complete functionalization. Extended reaction times (3–5 hours) improve yields in aminolysis steps.

Table 2: Yield Dependence on Reaction Parameters

StepTemperatureTimeYield
Amide coupling-50°C3 h93%
Phosphorylation0°C2 h85%
Final purificationRoom temp12 h95%

Solvent Systems and Catalysts

Polar aprotic solvents like THF and DCM enhance reagent solubility, while triethylamine neutralizes HCl byproducts during acid chloride formation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate phosphorylation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) with C18 columns resolves residual unreacted amines or phosphonate precursors.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms amide bond formation (δ 7.8–8.2 ppm for aromatic protons) and phosphonate attachment (δ 3.5–4.0 ppm for P-O-CH2 groups). Mass spectrometry verifies molecular ion peaks at m/z 385.74 (M-H⁻) .

Chemical Reactions Analysis

Types of Reactions

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are required.

Biological Activity

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is a compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical field. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C18H19ClN2O6S
Molecular Weight : 426.87 g/mol
CAS Number : 21165-77-5
SMILES Notation : COC(=O)NS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Its structure suggests potential inhibition of specific enzymes involved in inflammatory processes and cell signaling pathways. The presence of the chloro and methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins.

1. Anti-inflammatory Effects

Research indicates that this compound can significantly reduce inflammation. In vitro studies demonstrated that this compound lowers the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages . This anti-inflammatory property is crucial for developing therapies for chronic inflammatory diseases.

2. Antioxidant Activity

The compound has also been shown to possess antioxidant properties, which contribute to its protective effects against oxidative stress in cells. This activity is mediated by the scavenging of free radicals, thereby preventing cellular damage and apoptosis .

3. Cytotoxicity Against Cancer Cells

In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical study investigated the efficacy of this compound in patients with IBD. Results showed a significant reduction in disease activity scores and inflammatory markers after treatment with this compound over a 12-week period .

Case Study 2: Cancer Treatment

In a preclinical model, the compound was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. The study found that treatment with this compound resulted in a 50% reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .

Data Tables

Biological Activity Effect Observed Reference
Anti-inflammatoryDecreased cytokine levels (TNF-alpha, IL-6)
AntioxidantScavenging of free radicals
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. How is the IUPAC nomenclature applied to benzenephosphonate derivatives like p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate?

The IUPAC name prioritizes the phosphonate group as the senior component. The parent structure is "benzenephosphonate," with substituents listed in order of priority. The 5-chloro-2-methoxybenzoyl group is linked via an ethylamino spacer to the benzene ring of the phosphonate. The term "hydrogen benzenephosphonate" is used for the acid form, as phosphonic acid takes precedence over phosphinic acid derivatives .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the ethylamino linker, aromatic substituents, and phosphonate group. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify coupling patterns (e.g., methoxy and chloro groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C18_{18}H19_{19}ClN2_{2}O6_{6}S) and fragmentation pathways .
  • Elemental Analysis : Ensures purity by matching experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .

Q. How is X-ray crystallography used to resolve structural ambiguities in phosphonate derivatives?

SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. For phosphonates, bond angles around the tetrahedral phosphorus atom and intermolecular interactions (e.g., C–H···O contacts) are critical. Example parameters include a 63.33° dihedral angle between aromatic rings in similar compounds .

Advanced Research Questions

Q. What synthetic strategies optimize the introduction of the phosphonate group in analogous structures?

A validated approach involves:

  • Phosphorylation : Reacting diethyl methylphosphite with phosphoryl chloride under reflux (55°C, 48 h), followed by dropwise addition of a substituted salicylate in CH2_2Cl2_2 with triethylamine .
  • Purification : Column chromatography (petroleum ether/ethyl acetate, 3:1) removes byproducts. Yield and purity depend on reaction stoichiometry and temperature control .

Q. How can crystallographic data resolve conformational flexibility in the ethylamino linker?

High-resolution X-ray data (e.g., triclinic cell parameters) reveal torsional angles and non-covalent interactions. For example, weak C–H···O contacts between the phosphonate’s P=O and adjacent carbonyl groups stabilize specific conformations. Refinement with SHELXL using riding H-atom models ensures accuracy .

Q. What safety protocols are critical when handling phosphonate esters during synthesis?

  • Personal Protective Equipment (PPE) : Gloves, masks, and protective eyewear to avoid skin/eye contact.
  • Waste Management : Separate storage of reaction waste for professional disposal to prevent environmental contamination .
  • Ventilation : Use fume hoods when working with volatile reagents like CH2_2Cl2_2 .

Q. How does structural modification of the benzoyl group impact biological activity?

The 5-chloro-2-methoxybenzoyl moiety is structurally analogous to glibenclamide, a sulfonylurea drug. Modulating this group (e.g., replacing chlorine with fluorine) could alter binding affinity to targets like ATP-sensitive potassium channels. Comparative studies require in vitro assays (e.g., enzyme inhibition) and molecular docking simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.